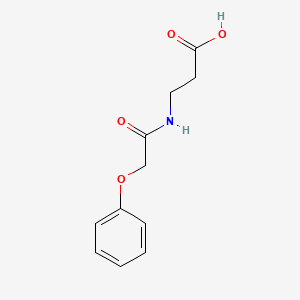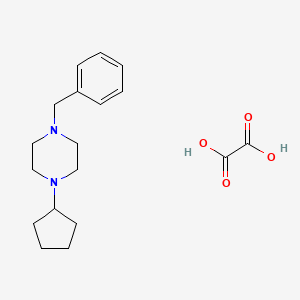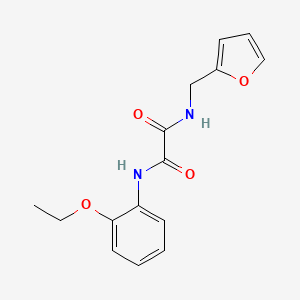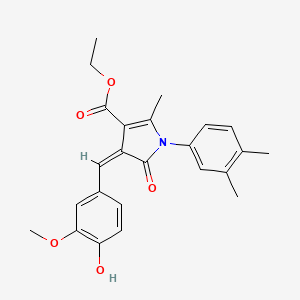
N-(phenoxyacetyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phenoxyacetyl)-beta-alanine, commonly known as fenobam, is a selective negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It is a non-competitive antagonist that inhibits the binding of glutamate to mGluR5, thereby reducing its activity. Fenobam has been widely used as a research tool to study the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
Fenobam acts as a negative allosteric modulator of N-(phenoxyacetyl)-beta-alanine by binding to a site distinct from the glutamate binding site. This results in a reduction in this compound activity, which in turn leads to a decrease in the release of glutamate and other neurotransmitters. The mechanism of action of fenobam is complex and involves multiple signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, the mammalian target of rapamycin (mTOR) pathway, and the cyclic adenosine monophosphate (cAMP) pathway.
Biochemical and Physiological Effects
Fenobam has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of protein synthesis, and the reduction of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects. Fenobam has been found to improve cognitive function in animal models and patients with Fragile X syndrome, suggesting that it may have therapeutic potential for the treatment of cognitive impairments.
Vorteile Und Einschränkungen Für Laborexperimente
Fenobam has several advantages as a research tool, including its high selectivity for N-(phenoxyacetyl)-beta-alanine, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water and its potential off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for the research on fenobam, including the investigation of its therapeutic potential for the treatment of neurological disorders, the development of more selective N-(phenoxyacetyl)-beta-alanine modulators, and the exploration of its effects on other signaling pathways and neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of fenobam on synaptic plasticity and protein synthesis, as well as its potential role in the regulation of neuroinflammation and oxidative stress.
Synthesemethoden
Fenobam can be synthesized by the reaction of phenoxyacetic acid with N-carbobenzyloxy-beta-alanine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields N-(phenoxyacetyl)-beta-alanine, which can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Fenobam has been used as a research tool to study the role of N-(phenoxyacetyl)-beta-alanine in various physiological and pathological conditions, including anxiety, depression, addiction, autism, and Fragile X syndrome. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X syndrome. Fenobam has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
3-[(2-phenoxyacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(12-7-6-11(14)15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLYVRFNSQHNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)
![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)




![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)